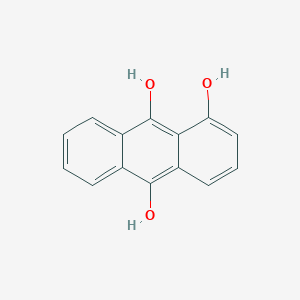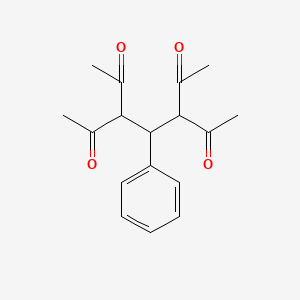
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a dimethylbutynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane typically involves the reaction of 3,3-dimethyl-1-butyne with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as silver or other transition metals can be employed to facilitate the epoxidation reaction, ensuring consistent product quality and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes, depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring and form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactive species. Molecular targets include enzymes that catalyze epoxide reactions, and pathways involving nucleophilic attack on the oxirane ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-butyne: A precursor in the synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-2-methyloxirane.
2-(3,3-Dimethylbut-1-yn-1-yl)-1,4-dimethylbenzene: Another compound with a similar structural motif but different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a dimethylbutynyl group. This structure imparts distinct reactivity, making it valuable in synthetic chemistry and industrial applications. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility.
Propriétés
Numéro CAS |
20401-26-7 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(3,3-dimethylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-8(2,3)5-6-9(4)7-10-9/h7H2,1-4H3 |
Clé InChI |
JVIBKOXKFFDQRL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


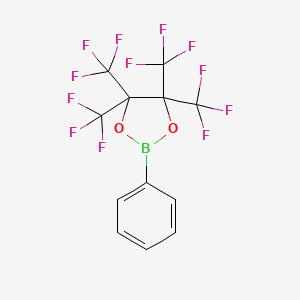
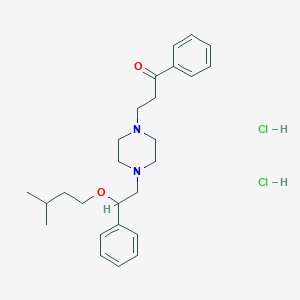
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
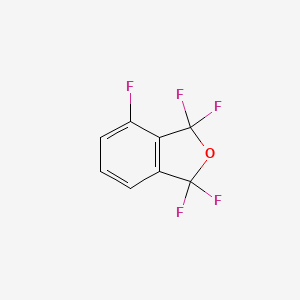
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
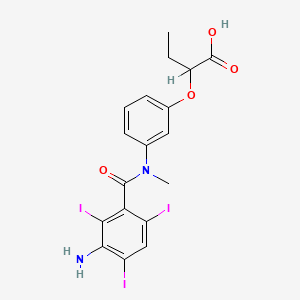
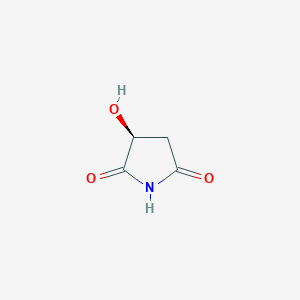
![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)

